Benzyl(triethyl) ammonium hydrochloride

Phase-Transfer Catalysis Cannizzaro Reaction Ultrasound-Assisted Synthesis

Benzyltriethylammonium chloride (CAS 56-37-1; synonym: triethylbenzylammonium chloride, TEBAC, TEBA, BTEAC) is a quaternary ammonium salt (QAS) with the molecular formula C₁₃H₂₂ClN and a molecular weight of 227.78 g/mol. Note: The queried name 'Benzyl(triethyl) ammonium hydrochloride' is a common nomenclature imprecision; the standard commercial and research-grade compound is the chloride salt, benzyltriethylammonium chloride, which is the subject of all referenced data in this guide.

Molecular Formula C13H23ClN+
Molecular Weight 228.78 g/mol
Cat. No. B12041814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(triethyl) ammonium hydrochloride
Molecular FormulaC13H23ClN+
Molecular Weight228.78 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC1=CC=CC=C1.Cl
InChIInChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;
InChIKeyHTZCNXWZYVXIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(triethyl) Ammonium Chloride: Procurement Guide for Quaternary Ammonium Phase-Transfer Catalysts


Benzyltriethylammonium chloride (CAS 56-37-1; synonym: triethylbenzylammonium chloride, TEBAC, TEBA, BTEAC) is a quaternary ammonium salt (QAS) with the molecular formula C₁₃H₂₂ClN and a molecular weight of 227.78 g/mol [1]. Note: The queried name 'Benzyl(triethyl) ammonium hydrochloride' is a common nomenclature imprecision; the standard commercial and research-grade compound is the chloride salt, benzyltriethylammonium chloride, which is the subject of all referenced data in this guide. As a white to off-white hygroscopic crystalline solid, it is widely employed as a lipophilic phase-transfer catalyst (PTC) in organic synthesis, facilitating reactions between immiscible phases .

Why Benzyl(triethyl) Ammonium Chloride Cannot Be Interchanged with Other Onium Salts in PTC


In phase-transfer catalysis, the performance of a quaternary ammonium salt is highly dependent on its organophilicity/hydrophilicity balance, which is governed by the specific alkyl/aryl substitution pattern [1]. Benzyltriethylammonium chloride occupies a distinct niche: the combination of a polarizable benzyl group and three moderately lipophilic ethyl chains provides a unique partitioning coefficient and anion activation profile that differs markedly from symmetrical tetraalkylammonium salts (e.g., tetrabutylammonium bromide, TBAB) or pyridinium analogs. Generic substitution without considering these differences in extraction efficiency, decomposition temperature (185–192°C with decomposition), and solubility (630–700 g/L in water at 20°C) can lead to suboptimal reaction kinetics, altered selectivity, or thermal degradation under specific reaction conditions. Furthermore, significant cost differentials exist: the chloride form is substantially less expensive than the corresponding bromide due to the use of benzyl chloride rather than benzyl bromide in synthesis, offering both economic and safety advantages for industrial-scale procurement [2].

Quantitative Comparative Evidence for Benzyltriethylammonium Chloride vs. In-Class PTC Alternatives


Catalytic Efficiency of TEBA Exceeds Aliquat and 18-Crown-6 in Cannizzaro Reaction

In a head-to-head comparison of three phase-transfer catalysts under ultrasound irradiation, benzyltriethylammonium chloride (TEBA) demonstrated superior effectiveness relative to Aliquat (tricaprylmethylammonium chloride) and 18-crown-6 for the Cannizzaro reaction of p-chlorobenzaldehyde [1]. The study identified TEBA as the most effective catalyst among the three tested.

Phase-Transfer Catalysis Cannizzaro Reaction Ultrasound-Assisted Synthesis

Water Solubility: Benzyltriethylammonium Chloride (700 g/L) vs. Tetrabutylammonium Bromide (≈50 g/L)

Benzyltriethylammonium chloride exhibits exceptionally high water solubility of 700 g/L at 20°C [1], which is approximately 14-fold higher than the reported water solubility of tetrabutylammonium bromide (TBAB), a commonly used alternative PTC, at approximately 50 g/L at 20°C . This difference in aqueous solubility directly impacts the catalyst's phase-partitioning behavior and its suitability for reactions involving concentrated aqueous phases.

Solubility Aqueous Phase-Transfer Catalysis Formulation

Thermal Stability Range of BTEAC-Based Deep Eutectic Solvents: 453–498 K (180–225°C)

When formulated as the hydrogen bond acceptor in deep eutectic solvents (DESs), benzyltriethylammonium chloride (BTEAC) yields DES systems with good thermal stability in the range of 453.15–498.15 K (180–225°C) [1]. This thermal stability range is a measurable material property that enables BTEAC-based DESs to be used in elevated-temperature applications such as biomass processing and esterification reactions.

Deep Eutectic Solvents Thermal Stability Green Chemistry

Economic Advantage: Benzyltriethylammonium Chloride (Cl⁻) vs. Bromide (Br⁻) Form

Benzyltriethylammonium salts are significantly less expensive in the chloride form compared to the bromide form due to the preferential use of benzyl chloride over benzyl bromide in the Menshutkin quaternization reaction [1]. Benzyl chloride is both more economical and safer to handle industrially than benzyl bromide [1]. Additionally, industrial-grade benzyl chloride (approximately 7000 yuan/ton) is substantially cheaper than industrial-grade triethylamine (approximately 2000 yuan/ton) as a raw material for synthesis, with excess benzyl chloride being more beneficial for yield optimization .

Procurement Economics Industrial Synthesis Cost Efficiency

Comparison of Phase-Transfer Catalytic Activity Ranking: Benzyltriethylammonium Chloride in Phenyl Benzoate Synthesis

In a kinetic study of phenyl benzoate synthesis via phase-transfer catalysis, the catalytic activity order for quaternary ammonium salts was determined as: benzyltributylammonium bromide > tetrabutylammonium hydrogensulfate > tetrabutylammonium bromide > benzyltriethylammonium chloride [1]. This ranking provides a quantitative framework for understanding the relative position of benzyltriethylammonium chloride within the broader landscape of PTC catalysts for esterification reactions.

Catalytic Kinetics Esterification PTC Activity Ranking

Melting Point (Decomposition) Variability: 185°C vs. 190–192°C — Implications for Thermal Processing

Reported melting/decomposition points for benzyltriethylammonium chloride vary across technical sources: 185°C (decomposition) versus 190–192°C (decomposition) . This 5–7°C variation likely reflects differences in purity grade, hydration state, or measurement methodology rather than a fundamental property difference. Tetrabutylammonium bromide (TBAB), by comparison, has a sharper melting point at 103–104°C (literature value) with decomposition reported above 230°C [1], representing a fundamentally different thermal behavior profile.

Thermal Characterization Purity Assessment Procurement Specification

Quantitatively Supported Application Scenarios for Benzyltriethylammonium Chloride


Ultrasound-Assisted Cannizzaro and Aldehyde Disproportionation Reactions

For ultrasound-promoted Cannizzaro reactions under phase-transfer conditions, benzyltriethylammonium chloride is the preferred catalyst based on direct head-to-head evidence showing superior effectiveness compared to Aliquat and 18-crown-6 [1]. This scenario is applicable when optimizing yields of p-chlorobenzaldehyde disproportionation and related systems where TEBA's specific organophilicity profile maximizes interfacial contact under sonication.

High-Concentration Aqueous Phase-Transfer Catalysis

In biphasic reactions requiring high aqueous-phase catalyst loading, benzyltriethylammonium chloride's water solubility of 700 g/L at 20°C provides a 14-fold advantage over tetrabutylammonium bromide (≈50 g/L) [1][2]. This makes it the superior choice for reactions involving concentrated aqueous sodium hydroxide, potassium carbonate, or other inorganic reagent solutions where TBAB would precipitate or phase-separate prematurely.

Deep Eutectic Solvent Formulation for Green Biomass Processing

Benzyltriethylammonium chloride serves as an effective hydrogen bond acceptor for DES formulations with thermal stability between 180°C and 225°C [1]. This quantifiable stability window supports its use in elevated-temperature biomass processing, including starch dissolution (up to 22 wt% at 90–95°C) and agarose extraction under mild, sustainable conditions [2].

Industrial-Scale Reactions Where Thermal Robustness Is Required Above 100°C

For phase-transfer catalyzed reactions conducted at elevated temperatures (e.g., 100–185°C), benzyltriethylammonium chloride's decomposition threshold of 185–192°C [1] enables operation at temperatures where tetrabutylammonium bromide (melting point 103–104°C) would be thermally compromised. This includes high-temperature condensation polymerizations and esterifications where catalyst integrity is essential for reproducible kinetics.

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